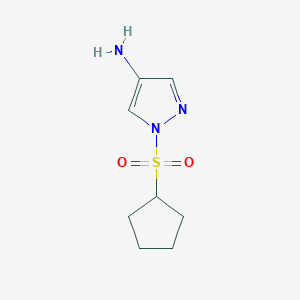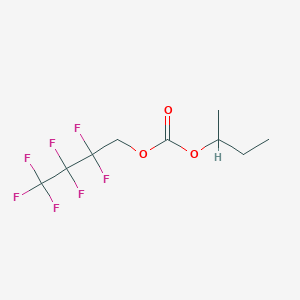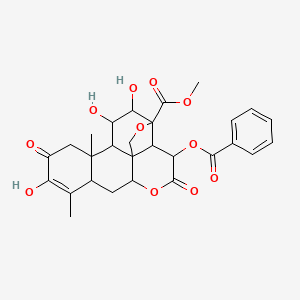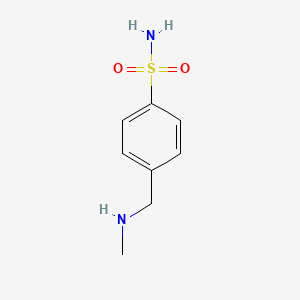
4-(3-Fluoropropoxy)-N-(2,2,2-trifluoroethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-(3-fluoropropoxy)-N-(2,2,2-trifluoroethyl)- is an organic compound that belongs to the class of substituted anilines. These compounds are characterized by the presence of an amine group attached to a benzene ring, with additional substituents that can significantly alter their chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 4-(3-fluoropropoxy)-N-(2,2,2-trifluoroethyl)- typically involves multiple steps:
Formation of the Fluoropropoxy Group: This can be achieved by reacting 3-fluoropropanol with a suitable base and a halogenating agent.
Attachment to the Benzene Ring: The fluoropropoxy group is then attached to the benzene ring through a nucleophilic substitution reaction.
Introduction of the Trifluoroethyl Group:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amine or reduce other functional groups present in the molecule.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the fluoropropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions can produce a wide range of substituted anilines.
科学的研究の応用
Benzenamine, 4-(3-fluoropropoxy)-N-(2,2,2-trifluoroethyl)- has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of dyes, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of benzenamine, 4-(3-fluoropropoxy)-N-(2,2,2-trifluoroethyl)- depends on its specific application:
Molecular Targets: The compound may interact with specific proteins, enzymes, or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating key enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- Benzenamine, 4-(3-chloropropoxy)-N-(2,2,2-trifluoroethyl)-
- Benzenamine, 4-(3-bromopropoxy)-N-(2,2,2-trifluoroethyl)-
- Benzenamine, 4-(3-methylpropoxy)-N-(2,2,2-trifluoroethyl)-
Uniqueness
Benzenamine, 4-(3-fluoropropoxy)-N-(2,2,2-trifluoroethyl)- is unique due to the presence of the fluorine atom in the propoxy group, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs.
特性
CAS番号 |
1346521-28-5 |
|---|---|
分子式 |
C11H13F4NO |
分子量 |
251.22 g/mol |
IUPAC名 |
4-(3-fluoropropoxy)-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C11H13F4NO/c12-6-1-7-17-10-4-2-9(3-5-10)16-8-11(13,14)15/h2-5,16H,1,6-8H2 |
InChIキー |
VPRIPJDPALURQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NCC(F)(F)F)OCCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![rac-4-Benzyl-9-methoxy-1,2,3,4,4a,5,6,10b-octahydro-benzo[f]quinoline](/img/structure/B12090205.png)






![tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B12090258.png)


